N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide
Description
Propriétés
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-5-19(17-9-7-6-8-10-17)24(30)27-23-13-16(2)28-29(23)25-26-20(15-33-25)18-11-12-21(31-3)22(14-18)32-4/h6-15,19H,5H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVVRLYIZBKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a variety of biological effects. For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For example, some thiazole derivatives have been found to inhibit the production of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), which are involved in oxidative stress.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl-thiazole and phenylbutanamide groups. Comparisons with analogous compounds highlight the impact of substituents on physicochemical and biological properties:
Key Observations
- Amide vs. Urea Linkages: Amide derivatives (e.g., the target compound) generally exhibit greater metabolic stability than urea analogs (e.g., 9e–9g), which are prone to hydrolysis .
- Pharmacological Implications: Pyrazole-thiazole hybrids with alkylamide side chains (e.g., compounds V–VII) show broad-spectrum antimicrobial activity, suggesting that the target compound’s phenylbutanamide group could similarly target bacterial enzymes or membranes . Thiazole rings with piperazinylmethyl or morpholinomethyl substituents (e.g., 4d, 9e) demonstrate enhanced binding to kinase ATP pockets, implying that the target compound’s dimethoxyphenyl group might confer selectivity for specific kinases .
Analytical Characterization
- The 3,4-dimethoxyphenyl group would likely produce distinct aromatic proton signals at δ 6.8–7.2 ppm in 1H NMR .
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and substituent positioning, particularly for distinguishing between pyrazole C-3 and C-5 isomers .
- Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
- HPLC monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How is the compound’s structural integrity validated post-synthesis?
Structural validation employs complementary techniques:
- X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole N–C bond at 1.32 Å) and confirms stereochemistry .
- FT-IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/S percentages (e.g., C: 62.3% vs. 62.1%) to detect impurities .
Advanced: How can computational methods optimize reaction conditions?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation . For example:
- Solvent effects : COSMO-RS simulations identify DMF as optimal for amidation due to high polarity stabilizing charge-separated intermediates .
- Catalyst screening : Molecular docking predicts ligand-receptor binding for catalytic intermediates, guiding the choice of Pd/C vs. CuI in cross-coupling steps .
Advanced: How to resolve contradictions in biological activity data?
Discrepancies between in vitro and in vivo results (e.g., antimicrobial assays vs. murine models) can arise from:
- Metabolic instability : Use LC-MS/MS to track metabolite formation (e.g., demethylation of 3,4-dimethoxyphenyl groups) .
- Off-target effects : Employ siRNA knockdowns or CRISPR-Cas9 to isolate target pathways (e.g., COX-2 inhibition vs. EGFR modulation) .
- Structural analogs : Compare bioactivity across derivatives (Table 1) to identify SAR trends .
Q. Table 1: Bioactivity of Structural Analogs
| Compound | IC₅₀ (μM, COX-2) | LogP | Key Modification |
|---|---|---|---|
| Parent compound | 0.48 | 3.2 | – |
| 4-Fluoro-phenyl variant | 0.62 | 3.5 | Increased hydrophobicity |
| 3-Nitro-pyrazole derivative | 12.7 | 2.8 | Reduced membrane permeability |
Advanced: What strategies improve selectivity in biological assays?
- Pharmacophore modeling : MOE or Schrödinger Suite identifies essential interactions (e.g., hydrogen bonding with Thr513 in kinase targets) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate selective vs. promiscuous binding .
- Cryo-EM : Resolves compound-protein complexes at near-atomic resolution to validate binding poses predicted by docking .
Advanced: How to design derivatives with enhanced solubility?
- Prodrug approaches : Introduce phosphate esters at the amide group, hydrolyzed in vivo to release the active compound .
- Co-crystallization : Screen with cyclodextrins or PEG-based polymers to improve aqueous stability .
- Fragment-based design : Replace lipophilic 2-phenylbutanamide with sulfonamide or morpholine groups to reduce LogP .
Advanced: How to address discrepancies in spectral data?
Contradictory NMR signals (e.g., split peaks for pyrazole protons) may arise from:
- Dynamic equilibria : Variable-temperature NMR (25–80°C) detects rotational barriers in thiazole rings .
- Polymorphism : Powder XRD distinguishes crystalline forms (e.g., Form I vs. Form II with differing melting points) .
- Paramagnetic impurities : Chelate residual metals (e.g., Fe³⁺) with EDTA before analysis .
Advanced: What computational tools predict metabolic pathways?
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